1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine
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Overview
Description
1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a brominated benzyl group and difluorinated piperidine ring
Preparation Methods
The synthesis of 1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the bromination of 2-methylbenzyl compounds followed by coupling reactions to introduce the piperidine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of molecular mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group and difluorinated piperidine ring contribute to its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific application of the compound .
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine include:
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Shares the brominated benzyl group but differs in the presence of a thiophene ring.
Pinacol Boronic Esters: Used in similar coupling reactions but differ in their boron-containing structure.
The uniqueness of this compound lies in its specific combination of brominated and difluorinated groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-bromo-2-methylphenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c1-10-2-3-12(14)8-11(10)9-17-6-4-13(15,16)5-7-17/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHQXCFDPIJXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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